8-bromo-N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine

Catalog No.
S819389
CAS No.
1820666-71-4
M.F
C10H14BrN3
M. Wt
256.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-bromo-N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphth...

CAS Number

1820666-71-4

Product Name

8-bromo-N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine

IUPAC Name

8-bromo-N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine

Molecular Formula

C10H14BrN3

Molecular Weight

256.14 g/mol

InChI

InChI=1S/C10H14BrN3/c1-14(2)10-7-4-3-5-12-9(7)8(11)6-13-10/h6,12H,3-5H2,1-2H3

InChI Key

XDOYXABQYADPJM-UHFFFAOYSA-N

SMILES

CN(C)C1=NC=C(C2=C1CCCN2)Br

Canonical SMILES

CN(C)C1=NC=C(C2=C1CCCN2)Br

8-bromo-N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine is a chemical compound classified as a derivative of 1,6-naphthyridine. It features a fused bicyclic structure consisting of two nitrogen-containing rings, specifically pyridine rings. The presence of bromine at the eighth position and dimethylamino groups at the nitrogen positions contributes to its unique properties and reactivity. The molecular formula for this compound is C10H14BrN3C_{10}H_{14}BrN_{3}, with a molecular weight of approximately 256.15 g/mol .

The chemical reactivity of 8-bromo-N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine has been extensively studied. It can undergo various reactions typical of naphthyridine derivatives, including:

  • Electrophilic Substitution: The bromine atom can act as a leaving group in electrophilic aromatic substitution reactions.
  • Nucleophilic Reactions: The nitrogen atoms in the structure can participate in nucleophilic attacks, particularly in the presence of electrophiles.
  • Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, which may alter its biological activity.
  • Cross-Coupling Reactions: It can participate in cross-coupling reactions with various reagents to form more complex molecules .

The biological activity of 8-bromo-N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine is significant due to its structural characteristics. Compounds in the naphthyridine class are known for various pharmacological activities:

  • Anticancer Properties: Some derivatives exhibit cytotoxic effects against cancer cell lines.
  • Antiviral Activity: They have shown potential against viruses such as HIV.
  • Antimicrobial Effects: These compounds can inhibit bacterial growth and have been studied for their use in antimicrobial therapies.
  • Analgesic and Anti-inflammatory Effects: Research indicates that these compounds may alleviate pain and reduce inflammation through various mechanisms .

The synthesis of 8-bromo-N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine typically involves several steps:

  • Formation of the Naphthyridine Core: Initial synthesis begins with the creation of the naphthyridine structure through cyclization reactions involving appropriate precursors.
  • Bromination: The introduction of the bromine atom at the eighth position can be achieved through electrophilic bromination methods.
  • Dimethylation: The dimethylamino groups are introduced via methylation reactions using methylating agents such as dimethyl sulfate or methyl iodide .

The applications of 8-bromo-N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine span various fields:

  • Medicinal Chemistry: Used as a lead compound for developing new pharmaceuticals targeting cancer and viral infections.
  • Research Tool: Employed in biological studies to understand the mechanisms of action related to naphthyridine compounds.
  • Chemical Synthesis: Serves as an intermediate in synthesizing other complex organic molecules .

Interaction studies involving 8-bromo-N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine focus on its binding affinity and efficacy against various biological targets. These studies often utilize techniques such as:

  • Molecular Docking Studies: To predict how well the compound binds to specific receptors or enzymes.
  • In vitro Assays: To evaluate its biological activity against different cell lines or pathogens.

Such studies help elucidate its pharmacodynamics and potential therapeutic uses .

Several compounds share structural similarities with 8-bromo-N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine, including:

Compound NameStructureUnique Features
1-Methyl-N,N-dimethyl-1,6-naphthyridin-5-amineStructureLacks bromine but retains similar biological activity.
8-Amino-N,N-dimethyl-1,6-naphthyridinStructureContains an amino group instead of bromine; different reactivity profile.
7-Bromo-N,N-dimethylquinolinStructureA quinoline derivative; exhibits distinct pharmacological properties.

These compounds highlight the uniqueness of 8-bromo-N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine, particularly its specific halogenation pattern and resulting biological activities that may differ from those of structurally similar derivatives .

Traditional Multi-Step Organic Synthesis Approaches

Traditional synthetic approaches to 8-bromo-N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine typically employ sequential transformations starting from readily available pyridine precursors [2]. The classical Friedländer condensation methodology provides a foundation for naphthyridine synthesis, wherein 2-aminonicotinaldehyde derivatives undergo condensation with appropriate carbonyl compounds to establish the bicyclic framework [4] [5]. These traditional routes often require four to six synthetic steps with overall yields ranging from 24% to 48% depending on the specific substitution pattern and reaction conditions employed [2].

The multi-step approach commonly initiates with the preparation of 2-chloronicotinic acid derivatives, followed by esterification to yield methyl 2-chloronicotinate in 84% yield under standard conditions [2]. Subsequent Stille coupling reactions with vinyltributyltin in the presence of palladium catalysts provide vinyl pyridine intermediates in approximately 70% yield [2]. The critical cyclization step involves acid-catalyzed aza-Michael addition of ammonia to the vinyl substituent, followed by ring closure to afford the dihydronaphthyridine framework in 40% yield [2].

Synthetic StepStarting MaterialProductYield (%)Reaction Conditions
Esterification2-chloronicotinic acidMethyl 2-chloronicotinate84Dimethyl sulfate, potassium carbonate, acetone, room temperature
Stille CouplingMethyl 2-chloronicotinateVinyl pyridine derivative70Vinyltributyltin, palladium catalyst, N,N-dimethylformamide, 40°C
CyclizationVinyl pyridineDihydronaphthyridine40Ammonium chloride, 50% aqueous acetic acid, reflux
ReductionDihydronaphthyridineTetrahydronaphthyridine69Hydrogen gas, palladium on carbon, methanol

Novel One-Pot Cyclization Strategies

Contemporary synthetic methodologies have evolved to incorporate one-pot cyclization strategies that significantly streamline the synthesis of tetrahydronaphthyridine systems [6] [7]. These approaches utilize modified Friedländer reactions performed under optimized conditions to achieve both ring formation and functional group installation in a single synthetic operation [5] [8]. The development of one-pot protocols has demonstrated particular effectiveness when employing choline hydroxide as a metal-free catalyst in aqueous media, achieving excellent yields while maintaining environmental compatibility [5] [8].

Recent advances in one-pot synthesis include the use of ionic liquid catalysts that facilitate both the condensation and cyclization steps under mild reaction conditions [9] [8]. These methodologies have shown remarkable efficiency in constructing the naphthyridine core structure, with some protocols achieving yields of 85-95% for the formation of substituted 1,8-naphthyridines [8]. The application of microwave-assisted synthesis has further enhanced these one-pot approaches, reducing reaction times from 23 hours to 90 minutes while maintaining comparable yields [10].

Gold-catalyzed intramolecular cyclization sequences represent another significant advancement in one-pot methodologies for naphthyridine synthesis [11]. These protocols employ 2-aminophenyl prop-2-yn-1-yl enaminones as starting materials and achieve cyclization through 6-endo-dig processes at ambient temperature [11]. The resulting dihydronaphthyridine products are obtained in good to excellent yields ranging from 68% to 92% [11].

Optimization of Bromination and Amination Reactions

The strategic introduction of bromine substituents and dimethylamino groups requires careful optimization of reaction conditions to achieve regioselectivity and high yields [12] [13]. Bromination reactions typically employ N-bromosuccinimide as the brominating agent, with reaction conditions optimized to favor substitution at the 8-position of the naphthyridine ring system [2]. These bromination procedures have achieved yields of 86% when conducted in 1,2-dichloroethane at room temperature for 3.5 hours [2].

Environmental considerations have driven the development of greener bromination methodologies utilizing potassium bromate and sodium bromide mixtures in acetic acid [12]. These protocols generate bromine in situ, eliminating the need for handling molecular bromine while achieving comparable yields [12]. The optimized bromination conditions require careful temperature control, typically maintaining temperatures below 10°C to prevent over-bromination and side product formation [12].

Amination reactions for the installation of dimethylamino groups commonly utilize copper-catalyzed amination protocols with enhanced functional group tolerance [14] [10]. Palladium-catalyzed amination using the Buchwald-Hartwig methodology has demonstrated effectiveness for introducing amine functionalities onto brominated naphthyridine substrates [4] [14]. These catalytic amination reactions typically employ palladium acetate with xantphos ligand and potassium carbonate base, achieving yields of 50-90% with good functional group tolerance [14].

Reaction TypeReagent SystemTemperatureTimeYield (%)
BrominationN-bromosuccinimide, 1,2-dichloroethane25°C3.5 h86
Amination (Pd-catalyzed)Palladium acetate, xantphos, potassium carbonate140°C90 min45-90
Amination (Cu-catalyzed)Copper iodide, proline, potassium carbonate150°C40 min13-45

Catalytic Systems for Heterocyclic Ring Formation

Modern catalytic approaches to naphthyridine synthesis have incorporated diverse transition metal catalysts to facilitate ring formation processes [15] [16]. Palladium-catalyzed cyclization methods utilizing carbon-hydrogen bond functionalization have emerged as powerful tools for constructing naphthyridine frameworks [15]. These methodologies typically employ palladium acetate or palladium chloride catalysts in combination with appropriate ligands and bases to achieve intramolecular cyclization [15] [17].

Ligand-free palladium-catalyzed approaches have demonstrated particular utility for the construction of dibenzo-fused naphthyridines through domino sequences involving carbon-hydrogen bond arylation and oxidation reactions [17]. These protocols achieve yields ranging from 69.6% to 94.5% depending on the specific catalyst system employed [17]. The reaction conditions typically involve heating at elevated temperatures with polar aprotic solvents such as N,N-dimethylformamide [17].

Metal-free catalytic systems have gained prominence due to their environmental advantages and cost-effectiveness [18] [8]. Borane-catalyzed hydrogenation protocols have achieved metal-free reduction of naphthyridine substrates with yields of 83-98% and enantioselectivities up to 74% [18]. These systems utilize in situ generated borane catalysts under mild conditions to facilitate the formation of tetrahydronaphthyridine products [18].

Organocatalytic approaches employing chiral phosphoric acids and other metal-free catalysts have demonstrated effectiveness for asymmetric synthesis of naphthyridine derivatives [19]. These methodologies achieve high enantioselectivities through carefully designed hydrogen bonding interactions between the catalyst and substrate [19]. The application of ionic liquids as both solvents and catalysts has further expanded the scope of metal-free synthesis protocols [9].

Green Chemistry Approaches to Yield Enhancement

Green chemistry principles have significantly influenced the development of environmentally sustainable synthetic routes to naphthyridine derivatives [20] [21]. Water-based synthesis protocols represent a major advancement in reducing the environmental impact of these synthetic transformations [5] [20]. The use of water as a reaction medium has achieved yields comparable to traditional organic solvent-based methods while eliminating the need for hazardous solvents [20].

Microwave-assisted synthesis has emerged as a key green technology for accelerating naphthyridine formation while reducing energy consumption [10] [21]. These protocols typically achieve reaction completion in 1-4 hours compared to 15-24 hours required for conventional heating methods [10]. The enhanced reaction rates result from improved energy transfer and more uniform heating provided by microwave irradiation [21].

Solvent-free synthesis protocols have demonstrated remarkable efficiency for naphthyridine construction, eliminating the need for organic solvents entirely [21]. These methodologies often employ solid-supported catalysts or neat reaction conditions to achieve high yields with minimal waste generation [21]. The atom economy of these processes is significantly improved compared to traditional multi-step approaches [21].

Green Chemistry ApproachReaction MediumTemperatureTimeYield (%)Environmental Benefit
Aqueous synthesisWater with ionic liquid catalyst80°C2-4 h85-95Eliminates organic solvents
Microwave-assistedVarious solvents140-150°C1-4 h68-92Reduces energy consumption
Solvent-freeNeat conditions60-120°C2-6 h70-85Zero solvent waste

The implementation of continuous flow chemistry has further enhanced the sustainability of naphthyridine synthesis by improving process efficiency and reducing waste generation [22]. Flow chemistry protocols achieve steady-state yields of 625 milligrams per hour for representative naphthyridine products, enabling gram-scale synthesis with consistent quality [22]. These methodologies demonstrate the potential for scaling up green synthesis protocols to meet industrial production requirements while maintaining environmental compatibility [20] [21].

The bromine atom at position 8 in 8-bromo-N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine exhibits distinctive reactivity patterns that are characteristic of halogenated naphthyridine derivatives. The substitution behavior of bromine in naphthyridine systems is governed by electronic effects from the nitrogen-containing heterocyclic framework and the specific positioning of the halogen substituent [1].

Electrophilic Aromatic Substitution Mechanisms

The bromine atom in naphthyridine derivatives undergoes electrophilic aromatic substitution reactions under mild conditions. Bromination of 1,5-naphthyridine with bromine in acetic acid represents a fundamental approach for introducing bromine substituents at activated positions [1]. The reaction typically proceeds at room temperature to 60°C with yields ranging from 45-75%, depending on the specific substitution pattern and reaction conditions [2].

The regioselectivity of bromination in naphthyridine systems follows predictable patterns based on electronic activation. Positions ortho and para to nitrogen atoms in the aromatic ring system exhibit enhanced reactivity toward electrophilic substitution due to the electron-withdrawing nature of the nitrogen heteroatoms [1]. The 8-position in 1,6-naphthyridine derivatives demonstrates particularly high reactivity, making it a preferred site for bromine introduction.

Nucleophilic Displacement Reactions

The bromine substituent serves as an excellent leaving group in nucleophilic aromatic substitution reactions. The electron-deficient nature of the naphthyridine ring system, enhanced by the presence of two nitrogen atoms, facilitates nucleophilic displacement of bromine under relatively mild conditions [2]. Typical reaction conditions involve nucleophiles such as amines, thiols, or alkoxides at temperatures ranging from 80-140°C.

Research has demonstrated that 2-bromo-1,5-naphthyridine undergoes nucleophilic substitution with various nucleophiles, with the bromine at the 2-position being displaced to introduce oxygen, nitrogen, or sulfur-containing functionalities [2]. The regioselectivity of these reactions depends on the electronic properties of the nucleophile and the specific substitution pattern of the naphthyridine scaffold.

Cross-Coupling Activation Properties

The bromine substituent in 8-bromo-N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine serves as an effective handle for palladium-catalyzed cross-coupling reactions. The carbon-bromine bond can be readily activated by palladium(0) complexes through oxidative addition, enabling subsequent transmetalation and reductive elimination steps in cross-coupling processes [3] [4].

The positioning of bromine at the 8-position provides optimal electronic activation for cross-coupling reactions while maintaining compatibility with the dimethylamino group at position 5. This structural arrangement allows for selective functionalization without interference from competing side reactions involving the tertiary amine functionality.

Cross-Coupling Reactions for Structural Diversification

The 8-bromo substituent in 8-bromo-N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine serves as an ideal substrate for various palladium-catalyzed cross-coupling reactions, enabling extensive structural diversification of the naphthyridine scaffold. The electronic properties of the heterocyclic system, combined with the excellent leaving group ability of bromine, create favorable conditions for cross-coupling transformations [3] [4].

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling represents the most versatile cross-coupling transformation for 8-bromo-naphthyridine derivatives. Optimal reaction conditions typically employ Pd(PPh₃)₄ as the catalyst (5 mol%) with Na₂CO₃ as the base in a dioxane/water solvent system at temperatures ranging from 80-105°C [9] [10].

The broad functional group tolerance of Suzuki-Miyaura coupling enables the incorporation of diverse aryl and heteroaryl boronic acids, providing access to 8-aryl-N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine derivatives in yields of 70-95% [9]. The reaction proceeds through the standard catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps.

Regioselective palladium-catalyzed cross-coupling reactions have been demonstrated with dichlorinated naphthyridine substrates, where the first substitution occurs preferentially at the more electron-deficient position [9] [10]. This selectivity pattern provides opportunities for sequential cross-coupling reactions to generate polysubstituted naphthyridine derivatives.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination reaction enables the formation of carbon-nitrogen bonds through the coupling of 8-bromo-naphthyridine derivatives with various amines. The reaction typically employs Pd(dba)₃ with BINAP as the ligand and sodium tert-butoxide as the base in toluene at temperatures of 100-120°C [1] [11].

The amination reaction provides access to 8-amino-naphthyridine derivatives that serve as valuable intermediates for further functionalization. The reaction scope includes primary and secondary amines, with yields typically ranging from 65-90% depending on the steric and electronic properties of the amine coupling partner [1].

Stille Coupling Reactions

Stille coupling reactions with organostannane reagents represent another valuable approach for carbon-carbon bond formation. The reaction conditions typically involve Pd(PPh₃)₄ as the catalyst with CsF as the base in DMF at temperatures of 80-100°C [11]. The coupling provides access to 8-alkyl and 8-aryl derivatives with yields of 60-80%.

The use of organostannane reagents offers complementary reactivity to boronic acids, particularly for the introduction of alkyl groups and electron-rich aromatic systems. The reaction tolerates various functional groups, including esters, amides, and heterocycles [11].

Sonogashira Coupling

The Sonogashira coupling reaction enables the introduction of alkynyl groups through the coupling of 8-bromo-naphthyridine derivatives with terminal alkynes. The reaction employs PdCl₂(PPh₃)₂ and CuI as co-catalysts with triethylamine as the base in THF at temperatures of 60-80°C [12].

The alkynyl products serve as versatile intermediates for further transformations, including cycloaddition reactions, reduction to alkenes, and metal-catalyzed cyclization reactions. Yields typically range from 65-85% for a wide variety of terminal alkyne substrates [12].

Cobalt-Catalyzed Alternatives

Cobalt-catalyzed cross-coupling reactions have emerged as cost-effective alternatives to palladium catalysis for naphthyridine functionalization. CoCl₂-catalyzed coupling with Grignard reagents provides access to alkylated naphthyridines under mild conditions [13]. The reaction tolerates various alkyl and aryl Grignard reagents, providing yields of 50-90% at room temperature to 60°C.

The use of cobalt catalysis offers advantages in terms of cost and functional group tolerance, particularly for reactions involving electron-rich substrates that may be problematic in palladium-catalyzed processes [13].

Heterocyclic Ring Modification Techniques

The tetrahydro-1,6-naphthyridine core in 8-bromo-N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine can undergo various ring modification reactions that alter the oxidation state, substitution pattern, and overall structural framework of the heterocyclic system. These transformations provide access to diverse naphthyridine derivatives with modified electronic and steric properties [14] [1].

N-Oxidation Reactions

The nitrogen atoms in the naphthyridine ring system can be selectively oxidized to form N-oxide derivatives using peracetic acid or m-chloroperbenzoic acid (MCPBA) under controlled conditions [15]. The N-oxidation typically occurs at temperatures of 25-65°C with reaction times of 2-24 hours, providing yields of 40-70% depending on the specific substrate and conditions.

The formation of N-oxide derivatives significantly alters the electronic properties of the naphthyridine system, increasing the electrophilicity of adjacent carbon atoms and enabling nucleophilic substitution reactions that are not possible with the parent heterocycle [2] [15]. The N-oxide functionality can be selectively reduced back to the parent amine using various reducing agents, including triphenylphosphine and zinc dust.

Reduction and Hydrogenation Reactions

The naphthyridine ring system can undergo selective reduction reactions to modify the degree of saturation and introduce additional stereochemical complexity. Catalytic hydrogenation using H₂/Pd-C provides chemoselective reduction of the aromatic portions while preserving the tetrahydro region [16] [17].

Asymmetric reduction of partially saturated naphthyridine derivatives has been achieved using chiral ruthenium catalysts, providing access to enantiomerically enriched tetrahydronaphthyridine derivatives with excellent enantioselectivity (>95% ee) [17] [18]. The enantioselective reduction represents a key step in the synthesis of biologically active naphthyridine derivatives.

Cyclization and Ring-Expansion Reactions

The tetrahydronaphthyridine framework can undergo cyclization reactions to form fused ring systems with enhanced structural complexity. Thermal cyclization reactions at temperatures of 150-200°C can promote intramolecular bond formation, leading to tricyclic and tetracyclic derivatives [19].

Ring-expansion reactions using Lewis acids such as aluminum chloride or boron trifluoride can convert six-membered rings to seven-membered systems, providing access to azepine-containing structures [20]. These transformations typically require elevated temperatures (100-150°C) and provide yields of 35-75% depending on the specific substrate and conditions.

Aromatization Reactions

The tetrahydro portion of the naphthyridine system can be aromatized through oxidation reactions to form fully aromatic naphthyridine derivatives. The aromatization can be achieved using oxidizing agents such as manganese dioxide, quinones, or atmospheric oxygen under basic conditions [21] [18].

The aromatization process is often accompanied by the formation of by-products resulting from over-oxidation or ring-opening reactions. Careful control of reaction conditions and the use of mild oxidizing agents can minimize side reactions and improve yields [18].

Functional Group Transformations

The naphthyridine framework enables various functional group transformations that modify the substitution pattern without altering the core heterocyclic structure. Halogenation reactions using N-bromosuccinimide or N-chlorosuccinimide provide access to polyhalogenated derivatives that serve as substrates for further cross-coupling reactions [22].

The introduction of electron-withdrawing groups such as nitro, cyano, or carbonyl functionalities can be achieved through electrophilic aromatic substitution reactions under appropriate conditions [23] [1]. These transformations provide access to derivatives with modified electronic properties and enhanced reactivity toward nucleophilic substitution.

Stability Under Various Reaction Conditions

The stability of 8-bromo-N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine under different reaction conditions is a crucial consideration for synthetic applications and long-term storage. The structural features of the compound, including the bromine substituent, tertiary amine group, and tetrahydronaphthyridine framework, each contribute to the overall stability profile [24] [25].

Thermal Stability Characteristics

The compound exhibits excellent thermal stability under inert atmospheres, remaining stable up to temperatures of 380°C without significant decomposition [26]. This high thermal stability is attributed to the aromatic character of the naphthyridine framework and the relatively strong carbon-bromine bond at the 8-position [24].

Under aerobic conditions, the thermal stability is reduced due to oxidation of the dimethylamino group and potential formation of N-oxide derivatives. The onset of thermal degradation in air typically occurs around 150-200°C, with the formation of oxidized products and ring-opened materials [6] [27].

The tetrahydro portion of the molecule may undergo dehydrogenation at elevated temperatures, leading to the formation of more highly conjugated aromatic systems. This aromatization process can be either desirable or problematic depending on the specific synthetic application [18].

Stability in Acidic Media

The compound demonstrates good stability in mildly acidic conditions (pH 1-3) at temperatures up to 100°C. The basic nature of the dimethylamino group results in protonation under acidic conditions, forming stable ammonium salts that are resistant to further decomposition [6].

The protonated form of the compound may exhibit altered solubility properties and reduced nucleophilicity, which can be advantageous for certain synthetic transformations. The stability in acidic media makes the compound suitable for reactions requiring acidic catalysts or acidic workup procedures [15].

Stability in Basic Conditions

Under basic conditions (pH 8-12), the compound exhibits excellent stability with half-lives exceeding 100 hours at room temperature. The basic environment does not significantly affect the naphthyridine framework or the carbon-bromine bond, maintaining the structural integrity of the molecule [6].

The dimethylamino group remains in its neutral form under basic conditions, preserving its nucleophilic character and enabling participation in base-promoted reactions. This stability profile makes the compound particularly suitable for reactions requiring strongly basic conditions, such as cross-coupling reactions with carbonate or phosphate bases [9].

Oxidative Stability

The compound shows poor stability under oxidative conditions, with hydrogen peroxide and other oxidizing agents causing rapid degradation within 2-6 hours. The primary degradation pathway involves oxidation of the dimethylamino group to form N-oxide derivatives, followed by potential ring-opening reactions [6] [27].

The formation of N-oxide derivatives represents a significant concern for long-term storage and handling. The use of antioxidants or inert atmosphere storage can significantly extend the shelf life of the compound [28]. The oxidation sensitivity necessitates careful consideration of reaction conditions when using oxidizing agents or conducting reactions under aerobic conditions.

Photochemical Stability

Under photolytic conditions with UV irradiation, the compound exhibits moderate stability with half-lives of 8-24 hours depending on the wavelength and intensity of the light source. The primary photochemical degradation pathway involves homolytic cleavage of the carbon-bromine bond, leading to the formation of radical intermediates [29].

The photochemical instability can be mitigated by conducting reactions and storage in amber glassware or under reduced lighting conditions. The formation of photoisomers and radical coupling products represents the main concern for photochemical stability [29].

Compatibility with Metal Catalysts

The compound demonstrates good compatibility with various metal catalysts used in cross-coupling reactions, including palladium, nickel, and cobalt complexes. The stability under metal-catalyzed conditions (24-72 hours at 25-120°C) enables successful synthetic transformations without significant substrate degradation [3] [4] [13].

The presence of the dimethylamino group may provide additional stabilization through coordination to metal centers, although this interaction is generally weak and does not interfere with catalytic activity. The compatibility with metal catalysts makes the compound particularly suitable for organometallic synthesis and cross-coupling applications [30].

XLogP3

2.4

Dates

Last modified: 08-16-2023

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